![molecular formula C16H30O2Sn B178360 3-tributylstannyl-5H-furan-2-one CAS No. 145439-08-3](/img/structure/B178360.png)
3-tributylstannyl-5H-furan-2-one
Overview
Description
3-Tributylstannyl-5H-furan-2-one is a chemical compound with the empirical formula C16H30O2Sn and a molecular weight of approximately 373.12 g/mol . It belongs to the class of heterocyclic building blocks and is characterized by its unique structure, which combines a furan ring with a tributylstannyl group.
Synthesis Analysis
The synthesis of 3-tributylstannyl-5H-furan-2-one involves the introduction of a tributylstannyl moiety onto a furan ring. While specific synthetic routes may vary, one common approach is the stannylative cyclization of an appropriate precursor. This reaction typically employs organotin reagents and furan derivatives, resulting in the formation of the desired compound .
Molecular Structure Analysis
The molecular structure of 3-tributylstannyl-5H-furan-2-one consists of a five-membered furan ring fused with a tributylstannyl group. The tributylstannyl substituent is attached to the furan carbon, providing a unique functionalization pattern. The compound’s three butyl groups contribute to its lipophilicity and reactivity .
Chemical Reactions Analysis
- Stille Coupling : The tributylstannyl group can react with suitable organic halides or pseudohalides (e.g., aryl or vinyl bromides) under palladium catalysis, leading to the formation of carbon-carbon bonds .
- Hydrolysis : The stannyl group can be hydrolyzed to yield the corresponding hydroxyl group, transforming the compound .
Physical And Chemical Properties Analysis
Scientific Research Applications
Cross-Coupling Reactions
3-Tributylstannyl-5H-furan-2-one has been utilized in various cross-coupling reactions. Studies by Song and Wong (1995) demonstrated its use in palladium-catalyzed cross-coupling reactions, leading to the successful creation of 3,4-disubstituted furans and 4-substituted-3(2H)-furanones (Song & Wong, 1995). Similarly, Carter et al. (2006) explored double coupling reactions of 3,4-bis(tributylstannyl)furan-2(5H)-one, providing a general method for synthesizing 3,4-disubstituted furanones (Carter et al., 2006).
Oxidative Substitution Reactions
Makoto Yamamoto et al. (1992) reported on the oxidative substitution reactions of organostannyl compounds with lead tetraacetate, offering a convenient route to 5-alkylidene-2(5H)-furanones (Yamamoto et al., 1992).
Heterocycle Functionalization
Reginato et al. (1995) discussed the preparation of 4-tributylstannyl,2-(5H)-furanone and pyrrolone through stannylcupration, highlighting their potential as intermediates for the selective functionalization of heterocyclic rings (Reginato et al., 1995).
Synthesis of Furan Derivatives
The work of Shahbazi-Alavi and Safaei‐Ghomi (2019) on the synthesis of substituted furan-2(5H)-ones using nano-colloidal silica-tethered polyhedral oligomeric silsesquioxanes demonstrates the compound's role in the synthesis of diverse furan derivatives (Shahbazi-Alavi & Safaei‐Ghomi, 2019).
Diels–Alder Reactions
Hajduch et al. (2007) studied the reactivity and stereoselectivity of fluorinated furan-2(5H)-ones in Diels–Alder reactions, contributing to the understanding of the compound's reactivity in such processes (Hajduch et al., 2007).
Cytotoxic Activity
Teixeira et al. (2007) synthesized compounds with 3-benzyl-5-arylidenefuran-2(5H)-one structures, analyzing their cytotoxic activity, which showcases another dimension of the compound's application in scientific research (Teixeira et al., 2007).
Safety and Hazards
properties
IUPAC Name |
4-tributylstannyl-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3O2.3C4H9.Sn/c5-4-2-1-3-6-4;3*1-3-4-2;/h1H,3H2;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGYAHXSRJZRAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tributylstannyl-5H-furan-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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